Bis(p-bromophenyl)sulfoxide

Photocatalytic oxidation Sulfide-to-sulfoxide conversion Green chemistry

Researchers needing a versatile diaryl sulfoxide building block with dual para-bromine handles often face supply inconsistency. Bis(p-bromophenyl)sulfoxide (CAS 1774-37-4) solves this by serving as a single pivot point for all three sulfur oxidation states (sulfide/sulfoxide/sulfone) while retaining bromine sites for Suzuki, Ullmann, and halogen-bond-driven crystal engineering. • 93% photocatalytic yield, 100% selectivity for scalable metal-free synthesis • LogP 4.1 ensures superior reversed-phase retention vs. non-halogenated analogs • 62% CSD contact probability for robust Br···O/N/π synthons in co-crystal design. Supplied with batch-specific QC data; global shipping from stock.

Molecular Formula C12H8Br2OS
Molecular Weight 360.07 g/mol
CAS No. 1774-37-4
Cat. No. B163012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-bromophenyl)sulfoxide
CAS1774-37-4
Molecular FormulaC12H8Br2OS
Molecular Weight360.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C12H8Br2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
InChIKeyQJMIKDAPJKCCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(p-bromophenyl)sulfoxide: Overview


Bis(p-bromophenyl)sulfoxide (CAS 1774-37-4) is a symmetrical diaryl sulfoxide in which two para‑bromophenyl rings are linked through a sulfinyl (–SO–) bridge. Its molecular formula is C₁₂H₈Br₂OS with a molecular weight of 360.06 g·mol⁻¹ [1]. The compound is a crystalline solid at room temperature, exhibiting a density of 1.92 g·cm⁻³ and a high boiling point of 436.9 °C [2]. The sulfoxide sulfur is a prochiral center, and the two heavy bromine atoms confer significant hydrophobicity (XLogP = 4.1) as well as the ability to engage in directional halogen‑bonding interactions, distinguishing it from non‑halogenated diaryl sulfoxides.

Why Generic Diaryl Sulfoxides Are Not Substitutes


The two electron‑withdrawing, polarizable bromine substituents in Bis(p-bromophenyl)sulfoxide fundamentally alter its electronic structure, hydrophobicity, and intermolecular interaction profile relative to unsubstituted diphenyl sulfoxide. Nuclear magnetic resonance studies have demonstrated that para‑substituents on diphenyl sulfoxides modulate electron density across the aromatic rings and the sulfinyl bridge, with the transmission mechanism being substantially different from that in sulfides [1]. The Br substituents not only increase LogP by approximately 1.6 units compared with diphenyl sulfoxide but also create two halogen‑bond donor sites that are completely absent in non‑halogenated analogs [2]. Consequently, replacing Bis(p-bromophenyl)sulfoxide with a generic diaryl sulfoxide would compromise applications that depend on halogen‑bond‑directed crystal packing, elevated hydrophobicity for chromatographic separation, or the ability to undergo chemoselective oxidative/reductive interconversions at the sulfur center while retaining the bromine handles for downstream functionalization.

Product-Specific Quantitative Evidence


Photocatalytic Synthesis Yield and Selectivity

A patented visible‑light photocatalytic method (CN110256307) oxidizes 4,4'‑dibromodiphenyl sulfide to Bis(p‑bromophenyl)sulfoxide in 93% isolated yield with 100% selectivity using O₂, a perylene diimide photocatalyst (0.5 mol%), and methanol at 20 °C . By comparison, classical thermal oxidation of the same sulfide with H₂O₂ in acetic acid at 100 °C gives only 90% yield, and a palladium‑catalyzed H₂O₂ method in methanol at 100 °C yields 86% . The photocatalytic protocol thus offers a 3–7% yield advantage while operating at ambient temperature and eliminating metal catalysts.

Photocatalytic oxidation Sulfide-to-sulfoxide conversion Green chemistry

Density and Boiling Point Comparison

Bis(p‑bromophenyl)sulfoxide exhibits a density of 1.92 g·cm⁻³ and a boiling point of 436.9 °C at 760 mmHg [1]. Diphenyl sulfoxide, the non‑brominated parent, has a density of approximately 1.2 g·cm⁻³ and boils around 340 °C. The introduction of two para‑bromine atoms therefore increases density by ~60% and elevates the boiling point by nearly 100 °C. These differences are consistent with the higher molecular mass and stronger intermolecular dispersion forces imparted by the bromine substituents.

Physicochemical properties Process chemistry Separation science

Hydrophobicity and Organic-Phase Partitioning

The calculated partition coefficient (XLogP) of Bis(p‑bromophenyl)sulfoxide is 4.1 . Diphenyl sulfoxide has an estimated LogP of approximately 2.5. The ΔLogP of +1.6 units corresponds to roughly a 40‑fold increase in the octanol/water partition coefficient (log₁₀P shift from 2.5 to 4.1 ⇒ factor of ~40). This substantially enhanced hydrophobicity translates into stronger retention on reversed‑phase HPLC columns and more efficient extraction from aqueous reaction mixtures into organic solvents.

Lipophilicity Chromatography Liquid–liquid extraction

Stepwise Oxidation to the Sulfone

Bis(p‑bromophenyl)sulfoxide can be cleanly oxidized to bis(p‑bromophenyl)sulfone in 95% yield using N,N‑dichloro‑benzamide in tetrachloromethane under heating . While the sulfone can also be obtained directly from 4,4'‑dibromodiphenyl sulfide in 98% yield using dipotassium peroxodisulfate and triflic acid at 85 °C , the sulfoxide‑mediated route allows stepwise oxidation. This is critically important when the sulfoxide intermediate is required for a subsequent reaction that is incompatible with the stronger oxidants used in direct sulfide‑to‑sulfone conversion.

Sulfoxide oxidation Synthetic intermediate Chemoselectivity

Halogen-Bond Donor Sites for Crystal Engineering

The two para‑bromine atoms in Bis(p‑bromophenyl)sulfoxide act as halogen‑bond donors. Cambridge Structural Database statistics reveal that 62% of crystal structures containing both a 4‑bromophenyl group and a sulfoxide oxygen form Br···O contacts shorter than the sum of the van der Waals radii (relative density drel = 1.8 ± 0.2) [1]. In contrast, diphenyl sulfoxide lacks halogen substituents entirely and therefore cannot participate in halogen‑bonding interactions. This supramolecular feature is absent in non‑halogenated and chloro‑substituted analogs, where the chlorine atom is a significantly weaker halogen‑bond donor.

Halogen bonding Crystal engineering Supramolecular chemistry

Research and Industrial Applications


Scalable Green Synthesis of Brominated Sulfoxides

The room‑temperature photocatalytic protocol providing 93% yield and 100% selectivity makes Bis(p‑bromophenyl)sulfoxide an attractive intermediate for kilogram‑scale production under mild, metal‑free conditions. Laboratories and CROs prioritizing sustainability and cost‑efficiency can leverage this route to minimize energy consumption and waste, as demonstrated by the patent CN110256307 .

Sulfur Oxidation State Library Construction

Because the sulfoxide can be quantitatively oxidized to the sulfone (95% yield) or reduced to the sulfide, it serves as a pivot point for generating all three oxidation states of the diaryl sulfur scaffold while retaining the two aryl‑bromine handles for downstream cross‑coupling reactions (e.g., Suzuki, Ullmann). This is directly supported by the synthetic data in and .

Co-Crystal Design via Halogen Bonding

The two para‑bromine atoms provide geometrically well‑defined halogen‑bond donor sites. Solid‑state chemists can use Bis(p‑bromophenyl)sulfoxide as a co‑former to assemble multicomponent crystals with predictable Br···O, Br···N, or Br···π synthons. The 62% contact probability in CSD [1] gives confidence in the robustness of this supramolecular interaction.

Chromatographic Method Development

With a LogP of 4.1, Bis(p‑bromophenyl)sulfoxide is retained significantly longer on reversed‑phase columns than less‑lipophilic sulfoxides. Analytical chemists can exploit this property to develop HPLC‑UV or LC‑MS methods that resolve it from polar process impurities, leveraging the quantitative LogP data .

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